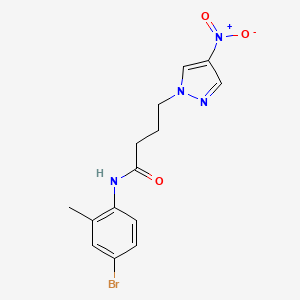
benzyl (4-nitro-1H-pyrazol-1-yl)acetate
Übersicht
Beschreibung
Benzyl (4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is synthesized using specific methods and has been found to have unique biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Benzyl (4-nitro-1H-pyrazol-1-yl)acetate has been used in various scientific research applications. It has been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making benzyl (4-nitro-1H-pyrazol-1-yl)acetate a potential therapeutic agent for diabetes.
Wirkmechanismus
Benzyl (4-nitro-1H-pyrazol-1-yl)acetate inhibits PTP1B by binding to its active site. This binding prevents the dephosphorylation of insulin receptor substrate 1 (IRS-1), which leads to increased insulin signaling and glucose uptake. Additionally, benzyl (4-nitro-1H-pyrazol-1-yl)acetate has been found to activate AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism.
Biochemical and Physiological Effects
Benzyl (4-nitro-1H-pyrazol-1-yl)acetate has been found to have several biochemical and physiological effects. In addition to its inhibition of PTP1B and activation of AMPK, it has been shown to improve lipid metabolism, reduce inflammation, and enhance mitochondrial function. These effects make benzyl (4-nitro-1H-pyrazol-1-yl)acetate a potential therapeutic agent for metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl (4-nitro-1H-pyrazol-1-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and has high purity, making it suitable for use in biochemical assays. Additionally, its potent inhibition of PTP1B and activation of AMPK make it a valuable tool for studying insulin signaling and energy metabolism.
However, there are also limitations to using benzyl (4-nitro-1H-pyrazol-1-yl)acetate in lab experiments. Its specificity for PTP1B may limit its use in studying other protein tyrosine phosphatases. Additionally, its potential off-target effects and toxicity must be carefully considered.
Zukünftige Richtungen
There are several future directions for the use of benzyl (4-nitro-1H-pyrazol-1-yl)acetate in scientific research. One potential application is in the development of novel therapeutics for metabolic disorders such as diabetes and obesity. Additionally, its effects on mitochondrial function and inflammation may make it a valuable tool for studying aging and age-related diseases.
Conclusion
Benzyl (4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of benzyl (4-nitro-1H-pyrazol-1-yl)acetate in scientific research and therapeutics.
Eigenschaften
IUPAC Name |
benzyl 2-(4-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c16-12(19-9-10-4-2-1-3-5-10)8-14-7-11(6-13-14)15(17)18/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTZNQBMDLNVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide](/img/structure/B4227113.png)

![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4227118.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4227128.png)

![N-(2-fluoro-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4227142.png)
![4-[3-(2-adamantylamino)-4-nitrophenyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B4227149.png)

![N-[4-(aminosulfonyl)phenyl]-2-(1-naphthylthio)acetamide](/img/structure/B4227158.png)

![2-{2-bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4227176.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide](/img/structure/B4227182.png)
![ethyl {2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4227183.png)
![2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}-N-1-naphthylacetamide](/img/structure/B4227203.png)